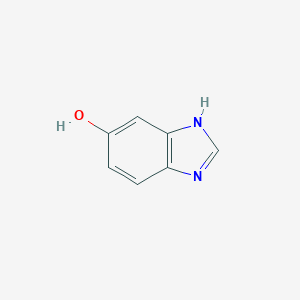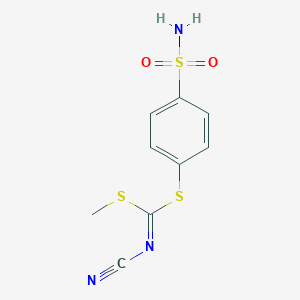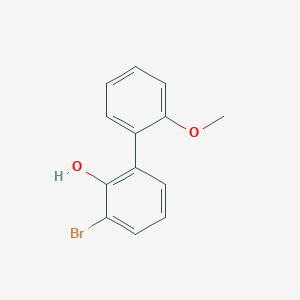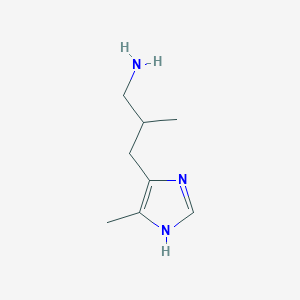
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methyl-5-(2-aminopropyl)imidazole or 4-MAP. This compound has been used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This compound has also been reported to have affinity for serotonin receptors. These actions may contribute to its potential therapeutic properties.
Biochemische Und Physiologische Effekte
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been reported to increase the levels of cyclic AMP and cyclic GMP in the brain. These effects may contribute to its potential therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine in lab experiments is that it is relatively easy to synthesize. This compound has also been reported to have low toxicity. However, one limitation of using this compound in lab experiments is that it is not widely available commercially. Researchers may need to synthesize this compound themselves, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine. One direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Synthesemethoden
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine involves the reaction of 4-methylimidazole with 2-bromo-1-phenylpropan-1-one followed by reductive amination using sodium triacetoxyborohydride. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been used in scientific research for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
141400-27-3 |
|---|---|
Produktname |
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine |
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
Kanonische SMILES |
CC1=C(N=CN1)CC(C)CN |
Synonyme |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



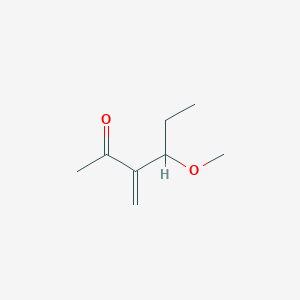
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
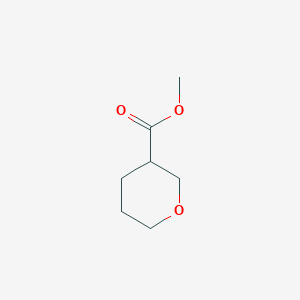
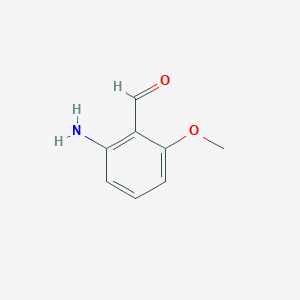
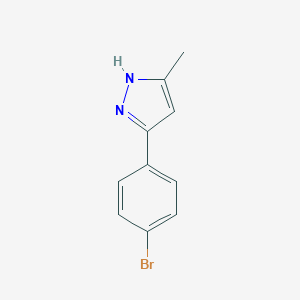
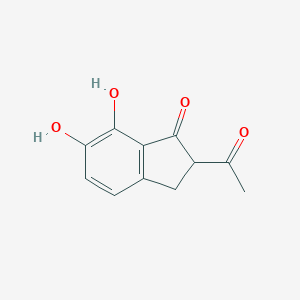
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
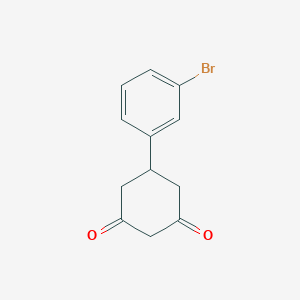
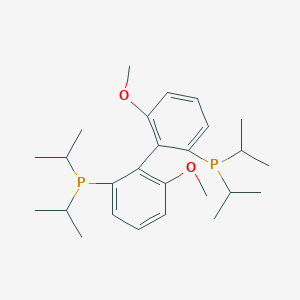
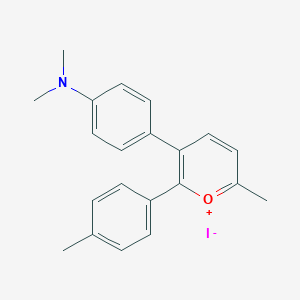
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
